1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C14H19NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can be synthesized through a multi-step process. One common method involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.
Major Products Formed
Reduction: 1,1,4,4-Tetramethyl-6-amino-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of drug molecules due to its ability to undergo various chemical transformations.
Chemical Research: Used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both multiple methyl groups and a nitro group. This combination imparts distinct chemical properties, making it versatile for various synthetic applications and research studies.
Properties
IUPAC Name |
1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFOFGWNHHHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553850 | |
Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-55-1 | |
Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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